

Foundational Research on DBeQ's Chemical Properties: A Technical Guide

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Compound of Interest

Compound Name: DBeQ

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Abstract

DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a potent, selective, and reversible inhibitor of the AAA+ ATPase p97 (also known as VCP). By competitively inhibiting the D2 ATPase domain of p97, **DBeQ** disrupts critical cellular processes including protein degradation through the ubiquitin-proteasome system and autophagy. This disruption leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis. This technical guide provides a comprehensive overview of the foundational research on **DBeQ**'s chemical properties, its mechanism of action, and detailed experimental protocols for its synthesis and biological characterization.

Chemical and Physical Properties

DBeQ is a synthetic small molecule belonging to the quinazolinamine class. Its core structure consists of a quinazoline ring system with benzylamine substituents at the 2 and 4 positions.

| Property | Value |
|-------------------|--|
| IUPAC Name | N2,N4-dibenzylquinazoline-2,4-diamine |
| Synonyms | DBeQ, JRF 12 |
| CAS Number | 177355-84-9 |
| Molecular Formula | C ₂₂ H ₂₀ N ₄ |
| Molecular Weight | 340.42 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (typically ≥99% by HPLC) |
| Solubility | Soluble in DMSO (≥16 mg/mL or ~47 mM), Ethanol (≥7.71 mg/mL or ~22.6 mM with sonication), and water (≥2.24 mg/mL with gentle warming) |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C for several months, though fresh preparation is recommended. |

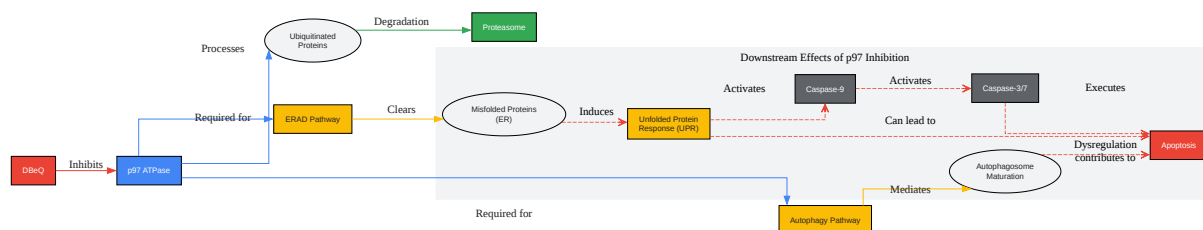
Mechanism of Action

DBeQ functions as a selective, reversible, and ATP-competitive inhibitor of the p97 ATPase.[1][2] The primary target of **DBeQ** is the D2 ATPase domain of p97.[2][3] Inhibition of p97's ATPase activity disrupts its function in ubiquitin-dependent protein degradation pathways, including the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, and the maturation of autophagosomes.[4][5][6] This leads to the accumulation of ubiquitinated proteins, induction of ER stress, and activation of apoptotic pathways.[4][7]

| Parameter | Value |
|------------------|-----------------------|
| Target | p97 (VCP) ATPase |
| IC ₅₀ | 1.5 μ M |
| K _i | 3.2 \pm 0.4 μ M |
| Binding Mode | ATP-competitive |

Signaling Pathways Affected by DBeQ

The inhibition of p97 by **DBeQ** has pleiotropic effects on several interconnected signaling pathways crucial for cellular homeostasis.



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DBeQ's mechanism of action and its impact on cellular pathways.

Experimental Protocols

Synthesis of DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine)

The synthesis of **DBeQ** follows a general procedure for N2,N4-disubstituted quinazoline-2,4-diamines, which involves a three-step process starting from anthranilic acid.



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Synthetic pathway for **DBeQ**.

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

- Combine anthranilic acid and urea in a round-bottom flask.
- Heat the mixture at 180-190°C for 45 minutes.
- Cool the reaction mixture and add hot water.
- Filter the solid, wash with water, and then with ethanol.
- Dry the resulting white solid to yield quinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloroquinazoline

- Reflux a mixture of quinazoline-2,4(1H,3H)-dione and phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) for 4-6 hours.
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize with a sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloroquinazoline.

Step 3: Synthesis of N2,N4-dibenzylquinazoline-2,4-diamine (**DBeQ**)

- Dissolve 2,4-dichloroquinazoline in a suitable solvent such as isopropanol or acetonitrile.
- Add benzylamine (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine) and stir at room temperature. This selectively substitutes the more reactive chlorine at the C4 position.
- After the formation of the intermediate N-benzyl-2-chloroquinazolin-4-amine, add a second equivalent of benzylamine.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford **DBeQ** as a solid.

In Vitro p97 ATPase Activity Assay

This assay measures the inhibition of p97 ATPase activity by **DBeQ**.

- Reagents:
 - Purified recombinant human p97 protein.
 - ATPase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
 - ATP.
 - **DBeQ** stock solution in DMSO.
 - Phosphate detection reagent (e.g., Malachite Green-based).
- Procedure:

1. Prepare a reaction mixture containing p97 protein in the ATPase assay buffer.
2. Add varying concentrations of **DBeQ** (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
3. Initiate the reaction by adding ATP.
4. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
5. Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
6. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of **DBeQ** concentration.

Western Blot Analysis of Autophagy Marker LC3-II

This protocol is used to assess the effect of **DBeQ** on autophagosome accumulation by monitoring the conversion of LC3-I to LC3-II.

- Cell Culture and Treatment:

1. Plate cells (e.g., HeLa or HEK293) and allow them to adhere overnight.
2. Treat the cells with **DBeQ** at the desired concentration (e.g., 10-20 µM) for a specified time (e.g., 3-6 hours). Include a vehicle control (DMSO). To assess autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) should be used in parallel.

- Protein Extraction:

1. Wash the cells with ice-cold PBS.
2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Scrape the cells and collect the lysate.
4. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
5. Collect the supernatant containing the total protein.

- Western Blotting:

1. Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. Denature equal amounts of protein by boiling in Laemmli sample buffer.
3. Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.
4. Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
6. Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
7. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
9. Analyze the band intensities to determine the ratio of LC3-II to a loading control (e.g., GAPDH or β -actin).

Caspase-3/7 Activity Assay

This assay quantifies the induction of apoptosis by **DBeQ** through the measurement of executioner caspase activity.

- Reagents:

- Caspase-Glo® 3/7 Assay System or a similar fluorometric or colorimetric assay kit.
- Cell lysis buffer (if not included in the kit).

- Procedure:

1. Plate cells in a 96-well plate and treat with **DBeQ** (e.g., 10 μ M) for various time points (e.g., 2, 4, 6 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
2. After treatment, lyse the cells according to the assay kit protocol.
3. Add the caspase substrate to the cell lysates.
4. Incubate at room temperature for 1-2 hours, protected from light.
5. Measure the luminescence or fluorescence using a plate reader.
6. The signal is proportional to the caspase-3/7 activity.

Conclusion

DBeQ is a valuable chemical probe for studying the diverse cellular functions of the p97 ATPase. Its well-characterized chemical properties and mechanism of action make it a crucial tool for research in protein homeostasis, cancer biology, and neurodegenerative diseases. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted effects of **DBeQ** and to explore its therapeutic potential.

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